1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione
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Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, which is then treated with sulfur to yield the thione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Lacks the thione group, making it less reactive in certain chemical reactions.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a thione group, leading to different chemical properties and applications.
Uniqueness: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione is unique due to its thione group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione |
InChI |
InChI=1S/C6H8N2S/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9) |
InChI Key |
FGCRKQHSRBDRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NNC2=S |
Origin of Product |
United States |
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